REACTION_CXSMILES
|
Br[C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[Mg].II.CON(C)[C:17](=[O:20])[CH2:18][CH3:19]>O1CCCC1>[S:7]1[CH:8]=[CH:9][C:10]2[C:2]([C:17](=[O:20])[CH2:18][CH3:19])=[CH:3][CH:4]=[CH:5][C:6]1=2
|
Name
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solution
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Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=2SC=CC21
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=2SC=CC21
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
CON(C(CC)=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in a manner similar to
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature over 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
it was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of 2M hydrochloric acid (25 ml)
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (50 ml)
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into ethyl acetate (50 ml)
|
Type
|
WASH
|
Details
|
The extract was washed with saturated aqueous sodium chloride solution (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography over silica using
|
Type
|
ADDITION
|
Details
|
a 97:3 mixture of petroleum ether (b.p. 40-60° C.) and ethyl acetate as eluant
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)C(=CC=C2)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.615 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |